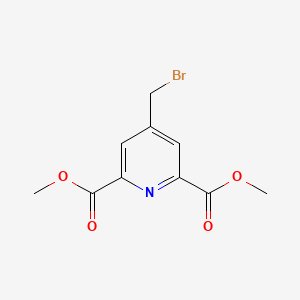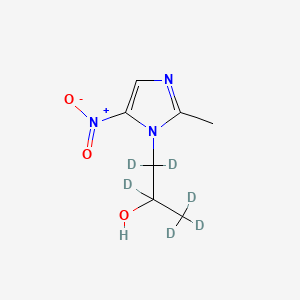
N-Formyl Maraviroc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Formyl Maraviroc is a chemical compound with the molecular formula C30H41F2N5O2 . It is a derivative of Maraviroc, an antiretroviral medication used to treat HIV infection .
Synthesis Analysis
The synthesis of Maraviroc involves a site-selective C–H functionalization . The N-formylation of amines, which could be a step in the synthesis of N-Formyl Maraviroc, can be achieved using methanol as a potential formyl carrier by a reusable chromium catalyst .Molecular Structure Analysis
The molecular structure of N-Formyl Maraviroc is characterized by the presence of an N-formylated methionine (fMet), which is a prominent feature of protein synthesis in bacteria and mitochondria . The formyl group interacts with a specific motif in the receptor, and this interaction is crucial for the activity of the compound .Mechanism of Action
Future Directions
The use of N-Formyl Maraviroc and similar compounds could be expanded beyond their current applications. For instance, formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also closely related with prebiotic chemistry and useful reagents in biochemistry and molecular biology, particularly in nucleic acids research . Therefore, the development of more efficient and sustainable methods for the synthesis of N-Formyl Maraviroc and similar compounds could have significant implications for various fields of research and industry .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Formyl Maraviroc involves the conversion of Maraviroc to N-Formyl Maraviroc through a series of chemical reactions.", "Starting Materials": [ "Maraviroc", "Formic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Maraviroc in methanol", "Step 2: Add formic acid and hydrogen peroxide to the solution and stir for several hours at room temperature to form the formate ester intermediate", "Step 3: Add sodium hydroxide to the solution to hydrolyze the formate ester intermediate and form the N-Formyl Maraviroc", "Step 4: Isolate the N-Formyl Maraviroc by filtration and wash with water", "Step 5: Purify the N-Formyl Maraviroc using column chromatography" ] } | |
CAS RN |
1346597-44-1 |
Product Name |
N-Formyl Maraviroc |
Molecular Formula |
C30H41F2N5O2 |
Molecular Weight |
541.688 |
IUPAC Name |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1 |
InChI Key |
VOAHTIZOTHESLT-GVHAAITQSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
synonyms |
4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



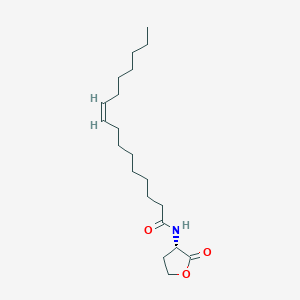
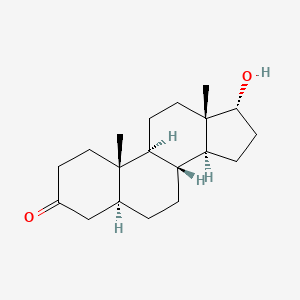
![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
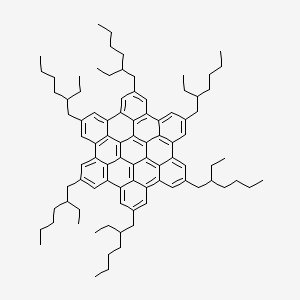
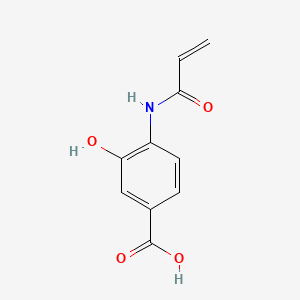
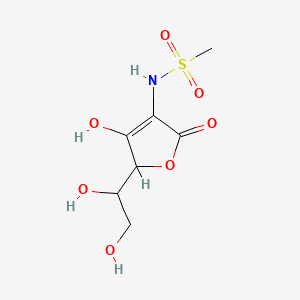
![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)
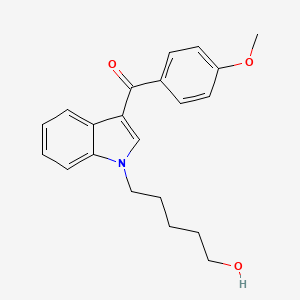
![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
